molecular formula C15H17NO B1274984 1-(4-butylphenyl)-1H-pyrrole-2-carbaldehyde CAS No. 299165-79-0

1-(4-butylphenyl)-1H-pyrrole-2-carbaldehyde

Cat. No.: B1274984
CAS No.: 299165-79-0
M. Wt: 227.3 g/mol
InChI Key: XEXGMRGYTBBAKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Butylphenyl)-1H-pyrrole-2-carbaldehyde is an organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by the presence of a butyl group attached to a phenyl ring, which is further connected to a pyrrole ring with an aldehyde functional group at the second position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

The synthesis of 1-(4-butylphenyl)-1H-pyrrole-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 4-butylbenzaldehyde with pyrrole in the presence of a suitable catalyst. The reaction conditions typically include a solvent such as ethanol or methanol, and the reaction is carried out under reflux conditions for several hours. The product is then purified using column chromatography or recrystallization techniques.

Industrial production methods for this compound may involve more efficient and scalable processes, such as continuous flow synthesis or the use of automated reactors. These methods ensure higher yields and purity of the final product, making it suitable for large-scale applications.

Chemical Reactions Analysis

1-(4-Butylphenyl)-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The pyrrole ring can undergo electrophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields the carboxylic acid, while reduction yields the alcohol.

Scientific Research Applications

1-(4-Butylphenyl)-1H-pyrrole-2-carbaldehyde has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

    Biology: This compound can be used in studies related to enzyme inhibition and receptor binding. Its interactions with biological molecules can provide insights into the mechanisms of various biochemical processes.

    Medicine: Research on this compound may lead to the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: It can be used in the production of specialty chemicals, dyes, and polymers. Its unique properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 1-(4-butylphenyl)-1H-pyrrole-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The pyrrole ring can also participate in π-π interactions with aromatic residues in proteins, further influencing their function.

Comparison with Similar Compounds

1-(4-Butylphenyl)-1H-pyrrole-2-carbaldehyde can be compared with other pyrrole derivatives, such as 1-phenyl-1H-pyrrole-2-carbaldehyde and 1-(4-methylphenyl)-1H-pyrrole-2-carbaldehyde. These compounds share similar structural features but differ in the substituents attached to the phenyl ring. The presence of different substituents can significantly influence the chemical reactivity and biological activity of these compounds.

    1-Phenyl-1H-pyrrole-2-carbaldehyde: Lacks the butyl group, which may result in different steric and electronic properties.

    1-(4-Methylphenyl)-1H-pyrrole-2-carbaldehyde: Contains a methyl group instead of a butyl group, leading to variations in hydrophobicity and molecular interactions.

The uniqueness of this compound lies in its specific substituent pattern, which can impart distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(4-butylphenyl)pyrrole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO/c1-2-3-5-13-7-9-14(10-8-13)16-11-4-6-15(16)12-17/h4,6-12H,2-3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEXGMRGYTBBAKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)N2C=CC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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